molecular formula C25H22N2O3 B13374349 N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide

N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide

Katalognummer: B13374349
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: PEJRMOMLAWBZJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide is a complex organic compound with a unique structure that combines a furan ring, a naphthyl group, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-furylmethylamine: This can be achieved by the reduction of 2-furylmethyl ketone using a reducing agent such as sodium borohydride.

    Acylation of 2-furylmethylamine: The resulting 2-furylmethylamine is then acylated with 1-naphthylacetyl chloride in the presence of a base like triethylamine to form N-(2-furylmethyl)-1-naphthylacetamide.

    Coupling with 4-methyl-3-aminobenzamide: Finally, the N-(2-furylmethyl)-1-naphthylacetamide is coupled with 4-methyl-3-aminobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-furylmethyl)-2-[(1-naphthylacetyl)amino]benzamide
  • N-(2-furylmethyl)-2-[(4-methoxybenzoyl)amino]benzamide

Uniqueness

N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C25H22N2O3

Molekulargewicht

398.5 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-4-methyl-3-[(2-naphthalen-1-ylacetyl)amino]benzamide

InChI

InChI=1S/C25H22N2O3/c1-17-11-12-20(25(29)26-16-21-9-5-13-30-21)14-23(17)27-24(28)15-19-8-4-7-18-6-2-3-10-22(18)19/h2-14H,15-16H2,1H3,(H,26,29)(H,27,28)

InChI-Schlüssel

PEJRMOMLAWBZJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)NC(=O)CC3=CC=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.